3-(5-(Difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. The difluoromethyl (-CF₂H) substituent at the 5-position and the propanoic acid side chain at the 2-position are critical for its chemical and biological properties.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O3/c10-8(11)4-3-6(16)15-9(12-4)13-5(14-15)1-2-7(17)18/h3,8H,1-2H2,(H,17,18)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZPHVTUDAZDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the prevention of cell division and proliferation. The compound’s interaction with CDK2 also induces apoptosis within certain cell types.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase. The downstream effects include a halt in cell division and the induction of apoptosis.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The compound exhibits potent dual activity against certain cell lines and CDK2. It shows superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. The compound also exerts significant inhibitory activity against CDK2.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the family to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions.
Biological Activity
3-(5-(Difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS No. 1018151-04-6) is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound features a unique structure that includes a difluoromethyl group and a triazolo-pyrimidine core, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably:
- Mechanism of Action : The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2 activity, the compound disrupts cell cycle progression, leading to reduced proliferation in cancer cells .
- Case Study : In vitro evaluations demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values reported as low as 17.83 μM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent :
- Mechanism of Action : It has been suggested that derivatives of triazolo-pyrimidines can inhibit bacterial cell wall biosynthesis .
- Research Findings : A study indicated that certain triazolo derivatives exhibited narrow-spectrum antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its therapeutic efficacy:
- Absorption and Distribution : Preliminary data suggest favorable absorption characteristics, although detailed pharmacokinetic studies are still needed.
Summary of Biological Activities
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of various bacterial strains. The difluoromethyl group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy.
Anticancer Properties
Preliminary studies suggest that 3-(5-(difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid may have anticancer potential. The compound's ability to interfere with nucleic acid synthesis and cellular proliferation pathways is under investigation. In vitro assays have demonstrated cytotoxic effects against certain cancer cell lines.
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This inhibition can lead to the disruption of DNA synthesis in rapidly dividing cells, making it a candidate for further development as a therapeutic agent.
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of several triazolo-pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth for both Staphylococcus aureus and Escherichia coli at low concentrations.
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer applications, this compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed a dose-dependent decrease in cell viability after treatment with the compound over a 48-hour period.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:
Key Observations:
Substituent Effects on Activity: The difluoromethyl group at the 5-position (target compound) may offer a balance between metabolic stability and electronic effects compared to trifluoromethyl (higher lipophilicity) or methyl (lower stability) groups . The propanoic acid side chain is conserved in many analogs, suggesting its role in binding to enzymatic targets (e.g., DHODH’s hydrophobic pocket) .
Biological Applications: Compounds with aryl substitutions (e.g., anthracenylamine in ) exhibit strong enzyme inhibition, while acid derivatives (e.g., propanoic acid) are explored for agrochemical uses .
Research Findings and Gaps
- Enzyme Inhibition : Triazolopyrimidines with electron-withdrawing groups (e.g., CF₂H, CF₃) demonstrate enhanced binding to DHODH, a target for autoimmune disease therapies . However, specific data on the target compound’s efficacy are absent in the provided evidence.
- Agrochemical Potential: Triazolopyrimidine sulfonamides are established herbicides (e.g., flumetsulam), but the role of the difluoromethyl-propanoic acid moiety in herbicidal activity remains underexplored .
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl, phenyl) are more commonly reported, suggesting the difluoromethyl variant may require specialized fluorination techniques .
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(5-(difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of difluoromethyl-substituted precursors with triazole derivatives. For example, refluxing in ethanol with ethyl acetoacetate as a catalyst can yield high-purity triazolopyrimidine intermediates (86% yield) . Solvent selection (e.g., ethanol or DMF) and additives (e.g., ethyl acetoacetate) significantly impact crystallinity and yield. Post-reaction purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum) is recommended to isolate the target compound .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify characteristic signals, such as the difluoromethyl group (δ ~5.5–6.5 ppm split due to J coupling) and the propanoic acid moiety (δ ~2.5–3.5 ppm for CH₂ and ~12 ppm for COOH) .
- HPLC-MS : Confirm molecular weight (C₁₀H₉F₂N₅O₃) and detect impurities.
- Melting Point : Compare with literature values (e.g., analogous compounds melt at 225–227°C) .
Advanced: How can computational modeling predict the tautomeric behavior of the triazolopyrimidine core?
Methodological Answer:
Use density functional theory (DFT) to evaluate energy differences between tautomers. The 4,7-dihydro structure may favor keto-enol tautomerism, influenced by substituents like difluoromethyl. Compare computed NMR shifts with experimental data to validate models. Studies on similar pyrazolo[1,5-a]pyrimidines show trifluoromethyl groups stabilize specific tautomers, suggesting analogous behavior here .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotational barriers) or solvent interactions. For example:
- Variable Temperature NMR : Assess signal splitting changes to identify conformational flexibility.
- Deuteration Experiments : Replace exchangeable protons (e.g., NH or OH) to simplify spectra.
- COSY/NOESY : Elucidate through-space couplings in complex splitting patterns .
Basic: What are the key reactivity considerations for the propanoic acid moiety?
Methodological Answer:
The carboxylic acid group is prone to esterification or amidation. Protect it during synthesis using tert-butyl groups or silyl ethers. For functionalization, activate via carbodiimide coupling (e.g., EDC/HOBt) to form amides or esters without degrading the triazolopyrimidine core .
Advanced: How does the difluoromethyl group influence biological activity compared to non-fluorinated analogs?
Methodological Answer:
The difluoromethyl group enhances metabolic stability and lipophilicity, as seen in pesticidal propanoic acid derivatives . Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) between fluorinated and non-fluorinated analogs. Computational docking studies can map interactions with hydrophobic enzyme pockets .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Use polar aprotic solvents like DMF or DMSO for initial dissolution, followed by slow addition of a non-polar solvent (e.g., hexane) to induce crystallization. Aqueous DMF (1:1 v/v) is effective for high-yield recrystallization, as demonstrated for triazolopyrimidine derivatives .
Advanced: How can researchers design SAR studies to explore the triazolopyrimidine scaffold?
Methodological Answer:
Systematically vary substituents (e.g., alkyl, aryl, or heterocyclic groups) at positions 2, 5, and 7. Assess changes in:
- Enzymatic activity : Use kinetic assays (e.g., Michaelis-Menten plots).
- Solubility : Measure logP via shake-flask methods.
- Thermal stability : TGA/DSC to correlate structure with decomposition temperatures .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Refer to SDS guidelines for triazolopyrimidines:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust inhalation.
- First Aid : Flush eyes/skin with water; consult a physician if ingested .
Advanced: How can isotopic labeling (e.g., ¹⁸O or ²H) elucidate metabolic pathways?
Methodological Answer:
Synthesize isotopologs via labeled precursors (e.g., H₂¹⁸O in hydrolysis steps). Track metabolites using LC-MS/MS in in vitro hepatocyte models. Compare fragmentation patterns to identify sites of oxidation or dealkylation, as shown for pyrazolo[1,5-a]pyrimidines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
